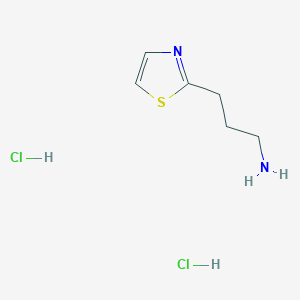

3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride

Description

The exact mass of the compound 3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride is 214.0098250 g/mol and the complexity rating of the compound is 77.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1,3-thiazol-2-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S.2ClH/c7-3-1-2-6-8-4-5-9-6;;/h4-5H,1-3,7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPLYRPYZMDDMRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30542302 | |

| Record name | 3-(1,3-Thiazol-2-yl)propan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63779-34-0, 33545-16-3 | |

| Record name | 3-(1,3-Thiazol-2-yl)propan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-thiazol-2-yl)propan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties of 3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride

An In-Depth Technical Guide to the Chemical Properties of 3-(1,3-Thiazol-2-yl)propan-1-amine Dihydrochloride

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and characterization of 3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride (CAS No: 63779-34-0). The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] This document is intended for researchers, scientists, and drug development professionals, offering foundational knowledge crucial for the handling, derivatization, and application of this versatile chemical building block. We will delve into its molecular structure, physicochemical characteristics, plausible synthetic routes, analytical validation protocols, and key safety considerations.

Molecular Structure and Identification

3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride is the salt form of a parent free base, 3-(1,3-thiazol-2-yl)propan-1-amine.[2] The dihydrochloride formulation enhances aqueous solubility and stability, making it more amenable to laboratory and pharmaceutical applications.[3] The core structure consists of a five-membered 1,3-thiazole ring connected at the 2-position to a propyl amine chain.

Caption: Molecular structure of the parent amine.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 3-(1,3-thiazol-2-yl)propan-1-amine;dihydrochloride | [2] |

| CAS Number | 63779-34-0 | [2] |

| Molecular Formula | C₆H₁₂Cl₂N₂S | [2] |

| Molecular Weight | 215.14 g/mol | [2] |

| InChI Key | YPLYRPYZMDDMRU-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CSC(=N1)CCCN.Cl.Cl | [2] |

| Parent Compound CID | 11686921 |[2] |

Physicochemical Properties

The physicochemical properties of this compound are largely dictated by the heterocyclic thiazole ring and the basicity of the primary amine, enhanced by its dihydrochloride salt form.

Table 2: Computed Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Polar Surface Area | 77.5 Ų | [2] |

| Rotatable Bond Count | 3 | [2] |

| Hydrogen Bond Donor Count | 3 (from parent amine) | [2] |

| Hydrogen Bond Acceptor Count | 2 (from parent amine) |[2] |

Solubility Profile

As a dihydrochloride salt, the compound is expected to be highly soluble in aqueous solutions.[3] The protonated amine and thiazole nitrogen readily form hydrogen bonds with water, a characteristic that is critical for formulation development. Solubility in organic solvents is expected to be lower, with moderate solubility in polar protic solvents like methanol and ethanol and poor solubility in nonpolar aprotic solvents like hexane or dichloromethane.

Stability Profile

-

Solid-State Stability: In its solid, crystalline form, the compound is relatively stable when stored in a cool, dry environment, protected from light and moisture.[3]

-

Solution Stability: The stability in solution is pH-dependent. It is expected to exhibit greatest stability in acidic to neutral aqueous solutions. In basic conditions (high pH), the free base form is generated, which may be more susceptible to oxidative degradation. The thiazole ring itself is generally stable but can be sensitive to strong oxidizing agents.[4]

Synthesis and Purification

Proposed Synthetic Workflow

A logical pathway would involve forming the thiazole ring with a propyl-nitrile side chain, which can subsequently be reduced to the target primary amine.

Caption: Proposed synthetic route to the target compound.

Experimental Protocol: Salt Formation (General)

-

Dissolution: Dissolve the purified free base, 3-(1,3-thiazol-2-yl)propan-1-amine, in a suitable anhydrous solvent (e.g., diethyl ether or methanol).

-

Acidification: Slowly add two molar equivalents of a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) to the stirred solution of the free base at 0°C.

-

Precipitation: The dihydrochloride salt will typically precipitate out of the solution. Continue stirring for 1-2 hours to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material or excess HCl.[7]

-

Drying: Dry the final product under vacuum to yield the pure 3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride.

Spectroscopic and Analytical Characterization

To confirm the identity, purity, and structure of the synthesized compound, a suite of analytical techniques is employed.[8]

Caption: Workflow for comprehensive analytical validation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two protons on the thiazole ring, as well as three multiplets corresponding to the three methylene (-CH₂-) groups of the propyl chain. The chemical shifts of the thiazole protons would confirm the ring's integrity.[5]

-

¹³C NMR Spectroscopy: The carbon spectrum will verify the presence of all six unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact mass of the parent ion, which provides irrefutable evidence of the molecular formula.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching of the ammonium salt, C-H stretching (aliphatic and aromatic), and C=N/C=C stretching vibrations from the thiazole ring.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the compound. A validated, stability-indicating HPLC method can also be used to quantify the compound in various matrices and monitor its degradation over time.[3]

Chemical Reactivity and Derivatization

The presence of a primary amine makes 3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride an excellent starting point for further chemical modification, which is of high interest in drug discovery for structure-activity relationship (SAR) studies.

-

N-Acylation and N-Sulfonylation: The primary amine can be readily acylated with acyl chlorides or activated carboxylic acids to form amides, or reacted with sulfonyl chlorides to form sulfonamides.

-

N-Alkylation: The amine can undergo reductive amination with aldehydes or ketones to yield secondary or tertiary amines.

-

Thiazole Ring Reactivity: The thiazole ring itself is relatively electron-poor and generally resistant to electrophilic aromatic substitution. However, functionalization can sometimes be achieved under specific conditions, often requiring metalation first.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

Table 3: GHS Hazard Information

| Hazard Code | Description | Source |

|---|---|---|

| H302 | Harmful if swallowed | [2] |

| H315 | Causes skin irritation | [2] |

| H319 | Causes serious eye irritation | [2] |

| H335 | May cause respiratory irritation |[2] |

Handling Recommendations:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride is a valuable chemical intermediate with well-defined physicochemical properties that make it suitable for applications in pharmaceutical research and development. Its high aqueous solubility, reactive primary amine handle, and the proven biological relevance of its thiazole core underscore its potential as a scaffold for the synthesis of novel bioactive molecules.[1][9] A thorough understanding of its synthesis, characterization, stability, and reactivity is essential for its effective utilization in the laboratory.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13499357, 3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride. Available from: [Link]

-

Almona, H., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15016. Available from: [Link]

-

Singh, S., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Chemistry, 4(1), 221-234. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13290798, 3-(1H-imidazol-2-yl)propan-1-amine dihydrochloride. Available from: [Link]

-

Almona, H., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. Available from: [Link]

-

Environmental Protection Agency (2025). 3-(1,3-Benzothiazol-2-yl)propan-1-amine Properties. Available from: [Link]

-

National Center for Biotechnology Information (2024). 3-(1,3-thiazol-2-yl)propan-1-amine. PubChemLite. Available from: [Link]

-

Singh, S., et al. (2010). Synthesis of Some New 1,3-Thiazolyldiphenyl Amine Derivative and Evaluation of their Antibacterial Effects. Oriental Journal of Chemistry, 26(1), 93-101. Available from: [Link]

-

Khoshneviszadeh, M., et al. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 699-718. Available from: [Link]

-

Foroumadi, A., et al. (2015). ChemInform Abstract: Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. ResearchGate. Available from: [Link]

Sources

- 1. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride | C6H12Cl2N2S | CID 13499357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy 3-(1,3-Oxazol-2-yl)propan-1-amine dihydrochloride [smolecule.com]

- 5. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nanobioletters.com [nanobioletters.com]

- 8. 3-(4,5-Dimethylthiazol-2-yl)propan-1-amine dihydrochloride [synhet.com]

- 9. researchgate.net [researchgate.net]

Predictive and Empirical Solubility Profiling of 3-(1,3-Thiazol-2-yl)propan-1-amine Dihydrochloride: Water vs. Ethanol

Executive Summary

For researchers and formulation scientists, understanding the solvation thermodynamics of highly polar intermediates is a critical prerequisite for successful synthesis, purification, and drug development. 3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride (MW: 215.15 g/mol ) is a bifunctional building block characterized by a primary amine and a thiazole heterocycle, formulated as a dihydrochloride salt.

This whitepaper provides an in-depth technical analysis of its solubility profile, contrasting its behavior in water versus absolute ethanol. By bridging predictive thermodynamic models with self-validating experimental protocols, this guide establishes a robust framework for accurately quantifying the solubility of ionizable salts in protic solvents.

Physicochemical Rationale: The Thermodynamics of Solvation

The solubility of an ionizable salt is not a static property; it is a dynamic equilibrium dictated by the energy required to disrupt the solid crystal lattice versus the energy released upon solvation of the constituent ions.

The Dielectric Constant and Born's Theoretical Framework

The primary driver for the differential solubility of 3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride in water versus ethanol is the solvent's dielectric constant (

-

Aqueous Solvation (

): Water exerts a profound dissociation strength on the ionic lattice. The high dielectric constant effectively shields the electrostatic attraction between the protonated amine/thiazole cations and the chloride anions[1][2]. Furthermore, water's extensive hydrogen-bonding network provides superior ion-dipole stabilization, leading to near-complete dissociation and exceptionally high solubility[3]. -

Ethanolic Solvation (

): While ethanol is a protic solvent capable of hydrogen bonding, its significantly lower dielectric constant results in weaker electrostatic shielding[2]. In ethanol, the dihydrochloride salt is more likely to exist as solvent-separated ion pairs rather than fully dissociated ions, resulting in a thermodynamically lower saturation point[1].

Caption: Thermodynamic pathways of salt solvation in water vs. ethanol based on dielectric constants.

Comparative Solubility Profile

Based on the physicochemical properties of small-molecule dihydrochloride salts, the quantitative data can be summarized for predictive formulation planning.

Table 1: Comparative Physicochemical and Solubility Parameters

| Parameter | Water | Absolute Ethanol | Scientific Rationale |

| Dielectric Constant ( | 78.5 | 24.2 | Higher |

| Solvation Mechanism | Ion-Dipole & Extensive H-bonding | Moderate H-bonding & Ion-pairing | Ethanol lacks the polarity to fully stabilize the dense charge of the dication[3]. |

| Predicted Solubility Range | > 100 mg/mL (Freely Soluble) | 10 - 30 mg/mL (Sparingly Soluble) | Salts of basic amines inherently favor aqueous media over lower alcohols[1]. |

| Risk of Disproportionation | Low | Moderate | Lower solubility of HCl in ethanol may lead to partial free-basing over time. |

Experimental Methodology: The Self-Validating Protocol

To empirically determine the exact solubility of 3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride, the OECD 105 Shake-Flask Method is the regulatory gold standard for compounds with an anticipated solubility greater than 10 mg/L[4][5].

Because dihydrochloride salts can alter the pH of the microenvironment or undergo solid-state transformations, a standard protocol is insufficient. The following methodology is designed as a self-validating system —ensuring that the data collected represents a true thermodynamic equilibrium rather than an experimental artifact.

Step-by-Step Shake-Flask Workflow

1. Preparation & Saturation

-

Action: Add an excess amount of 3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride (e.g., 500 mg) to 2 mL of the target solvent (Milli-Q Water or Absolute Ethanol) in amber glass vials.

-

Causality: An excess of solid is mandatory to ensure the system reaches thermodynamic saturation[5]. Amber glass is utilized to mitigate any potential photodegradation of the thiazole ring during prolonged equilibration. Absolute ethanol (≥99.5%) must be used; even 5% water content in ethanol will drastically alter the dielectric constant and artificially inflate the solubility reading[2].

2. Isothermal Equilibration

-

Action: Seal the vials and agitate them at 25.0 ± 0.1 °C in a temperature-controlled shaker bath. Sample independent vials at 24, 48, and 72 hours.

-

Causality: The enthalpy of solution (

) for crystalline salts is highly temperature-dependent. Strict isothermal conditions prevent supersaturation cycles. Sampling across three days proves that the concentration has plateaued, confirming true equilibrium[5].

3. Phase Separation

-

Action: Isothermally centrifuge the suspensions at 10,000 x g for 15 minutes. Avoid using standard filtration if possible, or use pre-saturated 0.22 µm PTFE filters.

-

Causality: The shake-flask method is notoriously prone to the formation of microcrystals due to robust agitation[5]. Centrifugation physically forces the undissolved solid lattice out of the supernatant, preventing the analytical overestimation of dissolved ions.

4. Quantification (HPLC-UV)

-

Action: Dilute the clear supernatant into the mobile phase and quantify the active pharmaceutical ingredient (API) using High-Performance Liquid Chromatography with UV detection (HPLC-UV) at the

of the thiazole chromophore. -

Causality: Dilution immediately arrests the equilibrium and ensures the analyte concentration falls within the linear dynamic range of the UV detector, avoiding signal saturation.

5. System Self-Validation (Crucial Step)

-

Action: Measure the final pH of the aqueous supernatant. Recover the residual solid from the ethanol vial, dry it gently, and analyze it via X-ray Powder Diffraction (XRPD).

-

Causality: This is the cornerstone of E-E-A-T in physical chemistry. Measuring the pH confirms the salt has not degraded. XRPD on the residual solid confirms that the dihydrochloride salt has not disproportionated into a monohydrochloride or free-base form. If the solid state changes during the experiment, the measured solubility is invalid for the original dihydrochloride form.

Caption: Self-validating OECD 105 Shake-Flask experimental workflow for solubility determination.

Conclusion & Formulation Implications

The solubility profile of 3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride is fundamentally governed by the dielectric constant of the solvent system. Its formulation as a dihydrochloride salt ensures exceptional aqueous solubility, making it highly suitable for aqueous-based synthetic reactions or biological assays.

However, when transitioning to lower-dielectric solvents like ethanol—often used in crystallization processes, purification, or co-solvent formulations—researchers must account for a significant drop in solubility. By employing the self-validating shake-flask protocol outlined above, scientists can accurately map the thermodynamic boundaries of this compound, ensuring robust and reproducible downstream applications.

References

-

Jouyban, A., et al. "The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol." AAPS PharmSciTech, 2011.[1][2] URL:[Link]

-

OECD Guidelines for the Testing of Chemicals. "Test No. 105: Water Solubility." Organisation for Economic Co-operation and Development, 1995.[4][5] URL:[Link]

-

Kwon, J.H., et al. "Determining the water solubility of difficult-to-test substances: A tutorial review." Technical University of Denmark (DTU), 2019.[5] URL:[Link]

-

El Bendali, A. "Relationship electrolyte solubility with dielectric constant solvent." ResearchGate Scientific Discussions, 2024.[3] URL:[Link]

Sources

- 1. The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol [academia.edu]

- 3. researchgate.net [researchgate.net]

- 4. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

A Comprehensive Technical Guide to the Therapeutic Potential of Thiazole-Propylamine Derivatives in Drug Discovery

Executive Summary: The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] When coupled with a propylamine moiety, this structural motif gives rise to a class of compounds with significant therapeutic potential, targeting key biological pathways with a high degree of specificity. This guide provides an in-depth analysis of thiazole-propylamine derivatives, exploring their chemical properties, primary mechanisms of action, and their applications in treating neurogastric and allergic disorders. We will dissect the drug discovery workflow, from rational design and synthesis to structure-activity relationship (SAR) analysis and in vitro evaluation, providing researchers and drug development professionals with a comprehensive resource for harnessing the potential of this versatile chemical scaffold.

The Thiazole-Propylamine Scaffold: A Privileged Motif in Medicinal Chemistry

The thiazole-propylamine scaffold is characterized by a five-membered aromatic ring containing sulfur and nitrogen (the thiazole) linked to a three-carbon chain with a terminal amine (the propylamine). This combination of a rigid, electron-rich aromatic system and a flexible, basic side chain is crucial for its interaction with various biological targets.

-

1.1 Chemical Structure and Physicochemical Properties: The thiazole ring provides a stable, planar anchor that can be readily functionalized at multiple positions, allowing for the fine-tuning of electronic and steric properties. The propylamine chain, often substituted with alkyl groups on the terminal nitrogen, provides conformational flexibility and a basic center that is typically protonated at physiological pH. This positive charge is often critical for forming ionic interactions with negatively charged amino acid residues in target proteins, such as aspartate in the histamine H1 receptor.

-

1.2 Significance in Drug Discovery: The clinical success of compounds built upon this scaffold validates its importance. The most prominent example is Acotiamide , a first-in-class drug approved for the treatment of functional dyspepsia.[3][4] Its mechanism, which involves enhancing acetylcholine levels in the gut, showcases the scaffold's ability to modulate cholinergic neurotransmission.[4][5] Furthermore, the structural similarity of the propylamine side chain to the ethylamine group in histamine has made this scaffold a fruitful starting point for the development of potent H1-antihistamines.[6][7]

Key Therapeutic Applications and Mechanisms of Action

Thiazole-propylamine derivatives have demonstrated significant therapeutic value in two primary areas: functional gastrointestinal disorders and allergic conditions.

Gastrointestinal Motility Disorders: Cholinesterase Inhibition

Functional dyspepsia (FD) is a common disorder characterized by symptoms like postprandial fullness and early satiety, often linked to impaired gastric motility.[8] Acotiamide addresses this by enhancing the action of acetylcholine (ACh), a key neurotransmitter that stimulates gastrointestinal muscle contractions.[3][5]

Mechanism of Action: Acotiamide exhibits a dual mechanism. Firstly, it blocks presynaptic M1 and M2 muscarinic autoreceptors on enteric neurons, which normally act as a negative feedback system to inhibit further ACh release.[3] Secondly, and more directly, it inhibits the enzyme acetylcholinesterase (AChE) in the synaptic cleft.[4][9] AChE is responsible for the rapid breakdown of ACh. By inhibiting AChE, acotiamide prolongs the presence of ACh in the synapse, leading to increased stimulation of postsynaptic muscarinic receptors on gastric smooth muscle cells, thereby enhancing gastric motility and accommodation.[4][5]

Allergic Disorders: Histamine H1 Receptor Antagonism

Allergic reactions, such as urticaria and allergic rhinitis, are mediated by the release of histamine from mast cells, which then binds to H1 receptors on various tissues.[10] Classical antihistamines work by competitively blocking this interaction. The thiazole-propylamine scaffold is well-suited for this role.

Mechanism of Action: Thiazole-propylamine derivatives act as inverse agonists at the histamine H1 receptor. The diaryl system (one of which can be the thiazole ring) is thought to engage in π-π stacking interactions within the receptor binding pocket, while the protonated terminal amine of the propylamine chain forms a critical salt bridge with a conserved aspartate residue (Asp107) in transmembrane helix 3 of the receptor.[11] This binding stabilizes the receptor in an inactive conformation, preventing histamine from binding and initiating the downstream signaling cascade (via Gq/11 proteins) that leads to symptoms like vasodilation and sensory nerve stimulation.[12]

The Drug Discovery Workflow: From Concept to Candidate

Developing a novel thiazole-propylamine derivative requires a systematic approach encompassing chemical synthesis, biological evaluation, and pharmacokinetic profiling.

Rational Design and Synthesis Strategies

The synthesis of thiazole-propylamine derivatives is typically achieved through a multi-step sequence that allows for modular assembly, facilitating the exploration of structure-activity relationships. A common strategy involves the initial construction of a functionalized 2-aminothiazole core, followed by amide coupling and installation of the propylamine side chain.

Experimental Protocol: Representative Synthesis of an N-Aroyl-2-aminothiazole Intermediate

Causality: This protocol describes the amide coupling step, a crucial bond formation that links the thiazole core to the desired aromatic moiety. The choice of diisopropylcarbodiimide (DIC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive is deliberate. DIC activates the carboxylic acid, making it susceptible to nucleophilic attack, while HOBt acts as a catalyst and suppresses side reactions, such as racemization and the formation of N-acylurea byproducts, thereby ensuring a cleaner reaction and higher yield.[13][14]

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve the substituted aryl carboxylic acid (1.0 eq) and the 2-aminothiazole core (1.05 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Additive Introduction: Add 1-hydroxybenzotriazole (HOBt) (1.1 eq) to the mixture. Stir for 10 minutes at room temperature to allow for pre-activation.

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of diisopropylcarbodiimide (DIC) (1.2 eq) in the same anhydrous solvent dropwise over 15 minutes. The formation of a white precipitate (diisopropylurea) is typically observed.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove the urea byproduct. Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aroyl-2-aminothiazole intermediate.

Structure-Activity Relationship (SAR) Analysis

SAR studies are vital for optimizing the potency and selectivity of lead compounds. For thiazole-propylamine derivatives, key structural modifications can be explored.

| Structural Region | Modification | Impact on H1-Antihistamine Activity | Impact on AChE Inhibitory Activity | Rationale & References |

| Aryl Moiety | Electron-donating groups (e.g., alkyl) at the para-position. | Increased Potency | Variable | Enhances π-π interactions with the receptor.[11] |

| Aryl Moiety | Electron-withdrawing groups (e.g., -Cl, -NO₂) | Decreased Potency | Variable | Reduces the electron density of the aromatic ring, weakening binding interactions.[11] |

| Propylamine Chain | Length of the chain | Optimal at 3 carbons (propyl) | Optimal at 3 carbons (propyl) | The three-carbon spacer provides the ideal distance to bridge key interaction points within the binding sites of both H1R and AChE. |

| Terminal Amine | Substitution (e.g., dimethyl vs. di-isopropyl) | Potency is maintained. | Increased Potency (for Acotiamide) | Bulky substituents like di-isopropyl can provide additional hydrophobic interactions within the AChE active site.[15] |

| Thiazole Ring | Substituents at C4 and C5 positions | Can influence lipophilicity and steric fit. | Can influence ADMET properties. | Modifications can be used to fine-tune physicochemical properties like solubility and membrane permeability.[16][17] |

In Vitro Biological Evaluation: Step-by-Step Protocols

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Trustworthiness: This protocol is a self-validating system based on a well-established colorimetric method.[18] The rate of color change is directly proportional to enzyme activity. The inclusion of a positive control (a known AChE inhibitor like neostigmine) validates the assay's sensitivity, while the negative control (solvent only) establishes the baseline 100% enzyme activity.

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

-

Substrate: 14 mM Acetylthiocholine Iodide (ATCI) in water.

-

Ellman's Reagent: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in Assay Buffer.

-

Enzyme: 1 U/mL AChE in Assay Buffer.

-

Test Compound: Prepare a stock solution in DMSO and create serial dilutions in Assay Buffer.

-

-

Assay Setup (96-well plate):

-

To each well, add 140 µL of Assay Buffer.

-

Add 10 µL of the test compound dilution (or buffer for control).

-

Add 10 µL of AChE solution.

-

-

Pre-incubation: Incubate the plate at 25 °C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Color Development: Add 10 µL of DTNB to each well.

-

Reaction Initiation: Start the reaction by adding 10 µL of ATCI substrate solution to each well.

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings every minute for 10 minutes.

-

Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each well. The percent inhibition is calculated using the formula: % Inhibition = [ (Rate_Control - Rate_Inhibitor) / Rate_Control ] x 100[18] The IC₅₀ value is then determined by plotting percent inhibition against the logarithm of inhibitor concentration.

Protocol 2: Histamine H1 Receptor Binding Assay

Trustworthiness: This competitive binding assay provides a direct measure of a compound's affinity for the H1 receptor.[19] Non-specific binding is determined in the presence of a high concentration of an unlabeled, known antagonist, ensuring that the measured displacement of the radioligand is due to specific binding at the target receptor.

-

Materials Preparation:

-

Binding Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.

-

Membrane Preparation: Homogenized cell membranes expressing the human H1 receptor.

-

Radioligand: [³H]-mepyramine (a high-affinity H1 antagonist).

-

Test Compound: Serial dilutions in Binding Buffer.

-

Non-specific Control: A high concentration (e.g., 10 µM) of an unlabeled antagonist like mianserin.

-

-

Assay Setup (in microcentrifuge tubes or 96-well filter plates):

-

Total Binding Wells: Add membrane homogenate, [³H]-mepyramine (at a concentration near its Kd, e.g., 1-3 nM), and Binding Buffer.

-

Non-specific Binding Wells: Add membrane homogenate, [³H]-mepyramine, and the non-specific control (mianserin).

-

Test Compound Wells: Add membrane homogenate, [³H]-mepyramine, and the test compound dilution.

-

-

Incubation: Incubate all tubes/plates for 4 hours at 25 °C with gentle agitation to reach binding equilibrium.[20]

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold Binding Buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Calculate the percentage of radioligand displacement for each concentration of the test compound.

-

Determine the Ki (inhibitory constant) by fitting the data to a one-site competition model using the Cheng-Prusoff equation.

-

In Silico and Pharmacokinetic Profiling (ADMET)

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial to avoid late-stage drug development failures.[21] Computational models provide valuable predictions for guiding compound selection and optimization.[22]

| ADMET Parameter | Desired Property | Rationale for Importance |

| Absorption | High GI Absorption | Essential for good oral bioavailability, allowing the drug to reach systemic circulation after oral administration.[22] |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Low for peripherally acting drugs (e.g., Acotiamide) to avoid CNS side effects. High for centrally acting antihistamines if sedation is not a concern, or if targeting CNS disorders. |

| Metabolism | CYP450 Inhibition | Low (non-inhibitor) |

| Excretion | Aqueous Solubility | High |

| Toxicity | hERG Inhibition | Low (non-inhibitor) |

| Toxicity | Mutagenicity/Carcinogenicity | Negative |

Future Perspectives and Conclusion

The thiazole-propylamine scaffold remains a highly valuable and versatile platform in modern drug discovery. The clinical success of Acotiamide validates its potential for modulating cholinergic pathways, opening avenues for its exploration in other gastrointestinal disorders characterized by hypomotility. In the realm of antihistamines, the challenge lies in designing second-generation derivatives with high peripheral selectivity to eliminate sedative side effects, a goal achievable through careful SAR-guided modifications to increase polarity and exploit transporter-mediated efflux at the blood-brain barrier.

Future research should focus on expanding the therapeutic applications of this scaffold by exploring its activity against other targets. The inherent drug-like properties and synthetic tractability of thiazole-propylamine derivatives ensure they will continue to be a focal point for the development of novel therapeutics to address unmet medical needs.

References

-

A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. (2011). PubMed. [Link]

-

Acetylcholinesterase Inhibition Assay. (n.d.). Bio-protocol. [Link]

-

A structure-activity relationship study of thiazole derivatives with H1-antihistamine. (n.d.). Akadémiai Kiadó. [Link]

-

Profile of acotiamide in the treatment of functional dyspepsia. (2016). Dove Press. [Link]

-

Acotiamide, a new orally active acetylcholinesterase inhibitor, stimulates gastrointestinal motor activity in conscious dogs. (2012). PubMed. [Link]

-

A structure-activity relationship study of compounds with antihistamine activity. (2025). ResearchGate. [Link]

-

Acotiamide Hydrochloride, a Therapeutic Agent for Functional Dyspepsia, Enhances Acetylcholine-induced Contraction via Inhibition of Acetylcholinesterase Activity in Circular Muscle Strips of Guinea Pig Stomach. (2016). PubMed. [Link]

-

Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). National Center for Biotechnology Information. [Link]

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). Bentham Science. [Link]

- Acotiamide hydrochloride intermediate, and synthesis technique and application thereof. (2017).

-

1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (2023). PubMed. [Link]

-

1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (2023). Europe PMC. [Link]

-

Synthesis and structure-activity relationships of 2-(substituted phenyl)-3-[3-(N,N-dimethylamino)propyl]-1,3-thiazolidin-4-ones acting as H1-histamine antagonists. (n.d.). PubMed. [Link]

- A kind of acotiamide hydrochloride hydrate intermediate and its synthesis technique and application. (n.d.).

-

Acotiamide (Z-338, YM443), a new drug for the treatment of functional dyspepsia. (2015). ResearchGate. [Link]

-

Histamine H1 Receptor Assay. (n.d.). Innoprot. [Link]

-

In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. (2020). National Center for Biotechnology Information. [Link]

-

A structure-activity relationship study of compounds with antihistamine activity. (2006). PubMed. [Link]

-

Physiologically-Based Pharmacokinetic and Pharmacodynamic Modeling for the Inhibition of Acetylcholinesterase by Acotiamide, A Novel Gastroprokinetic Agent for the Treatment of Functional Dyspepsia, in Rat Stomach. (n.d.). ResearchGate. [Link]

-

A comprehensive review on thiazole derivatives as multifunctional therapeutics. (2026). ResearchGate. [Link]

-

Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry. (2026). PubMed. [Link]

-

Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. (n.d.). PubMed. [Link]

-

Histamine H1-Receptor Antagonists: Antihistaminic Agents. (n.d.). University of Rhode Island. [Link]

-

Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. (2025). ACS Publications. [Link]

-

The preparation method of acotiamide intermediate - Patent CN-105439978-B. (n.d.). PubChem. [Link]

-

IMPROVED METHOD FOR MANUFACTURING ACOTIAMIDE. (2019). WIPO Patentscope. [Link]

-

ADMET properties and toxicity profiles of the 44 top compounds. (n.d.). ResearchGate. [Link]

-

Acotiamide. (n.d.). PubChem. [Link]

-

Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]

-

Clinical Course of Functional Dyspepsia and Factors Predicting Outcome in Patients Receiving Medication-based Treatment. (n.d.). ClinicalTrials.gov. [Link]

-

Synthesis and structure activity studies of novel H3-receptor histamine antagonists. (n.d.). UCL Discovery. [Link]

-

Computational Evaluation of ADMET Properties and Bioactive Score of Compounds from Encephalartos ferox. (2020). Pharmacognosy Journal. [Link]

-

Design, synthesis and H1-antihistaminic activity of novel 1-substituted-4-(3-chlorophenyl)-[3][16][23] triazolo [4,3-a] quinazolin-5(4H)-ones. (2025). ResearchGate. [Link]

-

Beyond Public Data: How Proprietary ADMET Models Transform Drug Discovery. (n.d.). Digital Chemistry. [Link]

-

Acetylcholinesterase Inhibitors. (2020). Encyclopedia.pub. [Link]

-

Functional Dyspepsia Clinical Trials. (n.d.). Mayo Clinic. [Link]

-

Functional dyspepsia. (2020). The Lancet. [Link]

-

ANTIHISTAMINES. (n.d.). Amazon Web Services. [Link]

-

Antihistaminic agents H1-Antagonists. (n.d.). SlideShare. [Link]

-

dependent Assays for Functional Characterization of Histamine Receptors and Ligands. (n.d.). University of Regensburg. [Link]

-

Drug treatment of functional dyspepsia. A meta-analysis of randomized controlled clinical trials. (1989). PubMed. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Profile of acotiamide in the treatment of functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acotiamide Hydrochloride, a Therapeutic Agent for Functional Dyspepsia, Enhances Acetylcholine-induced Contraction via Inhibition of Acetylcholinesterase Activity in Circular Muscle Strips of Guinea Pig Stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acotiamide, a new orally active acetylcholinesterase inhibitor, stimulates gastrointestinal motor activity in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. sips.org.in [sips.org.in]

- 8. universalgastro.com.au [universalgastro.com.au]

- 9. Acotiamide | C21H30N4O5S | CID 5282338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cbspd.s3.ap-south-1.amazonaws.com [cbspd.s3.ap-south-1.amazonaws.com]

- 11. Synthesis and structure-activity relationships of 2-(substituted phenyl)-3-[3-(N,N-dimethylamino)propyl]-1,3-thiazolidin-4-ones acting as H1-histamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. innoprot.com [innoprot.com]

- 13. Acotiamide hydrochloride intermediate, and synthesis technique and application thereof - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN106800539A - A kind of acotiamide hydrochloride hydrate intermediate and its synthesis technique and application - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ptfarm.pl [ptfarm.pl]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. digitalchemistry.ai [digitalchemistry.ai]

- 22. phcogj.com [phcogj.com]

- 23. bio-protocol.org [bio-protocol.org]

Thiazole-Based Amine Fragments: A Technical Guide to Scaffold Utility, Synthesis, and Optimization

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the thiazole-based amine represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. However, its utility is a double-edged sword. While it serves as an exceptional bioisostere for pyridine and phenyl rings in kinase inhibitors, it also carries structural alerts regarding metabolic stability and toxicity.

This technical guide provides a rigorous analysis of thiazole-based amine fragments. It moves beyond basic descriptions to offer actionable protocols for synthesis, mechanistic insights into binding modes, and strategic optimizations to mitigate downstream attrition risks.

Part 1: Physicochemical Rationale & Fragment Utility[1]

The 2-aminothiazole core is not merely a linker; it is a functional pharmacophore. Its value in medicinal chemistry stems from three specific physicochemical characteristics that drive ligand efficiency (LE):

-

Hydrogen Bonding Duality: The ring nitrogen (N3) acts as a weak H-bond acceptor (pKa ~5.3 for the conjugate acid), while the exocyclic amine (C2-NH2) serves as a canonical H-bond donor. This "donor-acceptor" motif perfectly mimics the adenine ring of ATP, making it a staple in kinase inhibitor design (e.g., Dasatinib).

-

Sulfur-Mediated Lipophilicity: The sulfur atom at position 1 increases lipophilicity (LogP) compared to oxazole or imidazole analogs, enhancing membrane permeability and hydrophobic interactions within the binding pocket (e.g., the gatekeeper region of kinases).

-

Aromatic Stacking: The

-electron rich system facilitates

Comparative Fragment Profile

| Property | 2-Aminothiazole | 2-Aminopyridine | 2-Aminooxazole | Impact on Drug Design |

| H-Bond Acceptor | Moderate (N3) | Strong (N1) | Weak (N3) | Thiazole N3 is less likely to be protonated at physiological pH than pyridine. |

| Lipophilicity ( | High | Moderate | Low | Thiazole drives better hydrophobic enclosure. |

| Metabolic Risk | High (S-oxidation, Epoxidation) | Low | Moderate | Thiazole requires specific substitution patterns to block metabolism. |

| Aromaticity | High | High | Moderate | Thiazole maintains planarity for effective stacking. |

Part 2: Synthetic Architecture

Protocol: The Hantzsch Thiazole Synthesis

While various methods exist (e.g., Buchwald-Hartwig coupling), the Hantzsch condensation remains the gold standard for generating thiazole amine fragments due to its modularity. It involves the condensation of

Experimental Workflow

Objective: Synthesis of 4-substituted-2-aminothiazole fragment.

Reagents:

- -Bromoketone (1.0 equiv)

-

Thiourea (1.1 equiv)

-

Ethanol (Absolute) or Water (Green Chemistry variant)

-

Sodium bicarbonate (

)

Step-by-Step Methodology:

-

Solubilization: Dissolve thiourea (1.1 equiv) in absolute ethanol (5 mL/mmol) in a round-bottom flask.

-

Addition: Add the

-bromoketone (1.0 equiv) portion-wise at room temperature. Note: The reaction is exothermic; cooling may be required for large-scale batches. -

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).-

Self-Validation Check: The disappearance of the starting bromoketone spot and the appearance of a polar, UV-active spot at the baseline (hydrobromide salt) indicates conversion.

-

-

Precipitation: Cool the reaction mixture to

. The product often precipitates as the hydrobromide salt. -

Neutralization (Critical): Filter the solid and resuspend in water. Adjust pH to ~8–9 using saturated aqueous

. This liberates the free base.[3] -

Purification: Filter the free base. Recrystallize from Ethanol/Water (1:1) to remove trace sulfur impurities.

Mechanistic Visualization

The following diagram details the reaction pathway, highlighting the critical cyclization step.

Caption: Step-wise mechanism of Hantzsch synthesis, transitioning from S-alkylation to final aromatization.

Part 3: Therapeutic Applications & Structural Alerts

The "Hinge Binder" Concept (Kinases)

In kinase inhibitors, the 2-aminothiazole fragment is frequently deployed to bind to the ATP-binding hinge region.

-

Mechanism: The ring nitrogen (N3) accepts a hydrogen bond from the backbone amide NH of the hinge residue (e.g., Met318 in c-Src), while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl.

-

Case Study (Dasatinib): This dual-action binding is the core reason for the nanomolar potency of Dasatinib against BCR-ABL and Src kinases.

Structural Optimization & Toxicology (The "Alert")

Despite its utility, the aminothiazole moiety is a known "structural alert" (toxicophore) if not optimized.

-

The Risk: Unsubstituted aminothiazoles can undergo bioactivation by Cytochrome P450 enzymes.[4]

-

Pathway A: Epoxidation at the C4-C5 double bond, leading to ring opening and reactive thiourea metabolites.

-

Pathway B: S-oxidation.[4]

-

-

The Solution: Block the C5 position. Substituting the C5 position with a lipophilic group (e.g., Methyl, Cl, F) sterically hinders P450 access and electronically deactivates the double bond toward epoxidation.

Optimization Decision Tree

Use this logic flow to determine if a thiazole hit is viable for lead optimization.

Caption: Decision matrix for mitigating metabolic toxicity risks in thiazole-based lead compounds.

References

-

Das, D., et al. (2016).[5] "Thiazole: A privileged scaffold in drug discovery."[3][5][6][7][8] European Journal of Medicinal Chemistry. Link

-

Jakopin, Ž. (2020).[6][9] "2-aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions. Link

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." (Dasatinib Discovery).[3] Journal of Medicinal Chemistry. Link

-

BenchChem. (2025). "Application Notes and Protocols: Hantzsch Thiazole Synthesis." BenchChem Protocols. Link

-

Kalgutkar, A. S., et al. (2011). "Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity." Chemical Research in Toxicology. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

- 5. excli.de [excli.de]

- 6. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? [ouci.dntb.gov.ua]

Technical Guide: Physicochemical Profiling of 3-(1,3-Thiazol-2-yl)propan-1-amine

[1][2]

Executive Summary

3-(1,3-Thiazol-2-yl)propan-1-amine (CAS: 33545-16-3) is a heterocycle-alkylamine scaffold utilized in fragment-based drug discovery, particularly as a histamine homolog for H2/H3 receptor modulation.[1][2][3] Its physicochemical profile is defined by two distinct ionization centers: the weakly basic thiazole nitrogen and the highly basic primary aliphatic amine.

At physiological pH (7.4), the molecule exists predominantly as a monocation , a critical factor influencing its solubility, membrane permeability, and binding affinity.[2][3][4] This guide provides a derived pKa profile, ionization microspecies analysis, and experimental protocols for validation.

Chemical Identity & Structural Analysis[2][4][5][6][7]

The molecule consists of a 1,3-thiazole ring substituted at the C2 position with a propyl linker terminating in a primary amine.[2]

| Property | Detail |

| IUPAC Name | 3-(1,3-Thiazol-2-yl)propan-1-amine |

| CAS Number | 33545-16-3 |

| Molecular Formula | C₆H₁₀N₂S |

| Molecular Weight | 142.22 g/mol |

| SMILES | C1=CSC(=N1)CCCN |

| Key Functional Groups | 1.[1][2][3][5][6] Thiazole Nitrogen (N3): Weak base (sp² hybridized).2.[1][2] Primary Amine: Strong base (sp³ hybridized).[1][3] |

pKa Determination & Ionization Profile

As direct experimental literature for this specific CAS is limited, the following values are derived from high-confidence fragment analysis of 2-substituted thiazoles and propylamines.

Predicted pKa Values[1][2][8][9][10][11]

| Ionization Center | Predicted pKa | Type | Description |

| pKa₁ (Thiazole) | 2.9 ± 0.2 | Basic | The thiazole nitrogen is a weak base.[1][2] Unsubstituted thiazole has a pKa of ~2.[1][2]5. The electron-donating alkyl group at the C2 position exerts a positive inductive effect (+I), slightly increasing basicity to ~2.[1][2]9. |

| pKa₂ (Amine) | 10.3 ± 0.2 | Basic | The primary aliphatic amine is a strong base.[1] While standard propylamine has a pKa of ~10.7, the electron-withdrawing nature of the aromatic thiazole ring (3 carbons away) exerts a minor inductive effect, slightly lowering the pKa.[4] |

Microspecies Distribution

The molecule acts as a diprotic base .[1] Its ionization state changes as a function of pH, transitioning from a dication to a neutral species.[4]

-

pH < 2.0 (Stomach): Dication (Species A) . Both the thiazole nitrogen and the terminal amine are protonated.

-

pH 2.9 – 10.3 (Physiological): Monocation (Species B) .[1][2] The thiazole nitrogen deprotonates (neutral), while the terminal amine remains protonated (cationic).[2] This is the dominant species in blood and cytosol.[1]

-

pH > 10.3 (Basic): Neutral (Species C) .[1][2] Both nitrogen centers are deprotonated.[1][2] This form is required for passive membrane diffusion.[1][2]

Ionization Pathway Diagram[1][2]

Caption: Stepwise deprotonation pathway of 3-(1,3-Thiazol-2-yl)propan-1-amine.

Implications for Drug Development[1][3][4][12]

Solubility & Salt Selection[1][2]

-

Free Base: The neutral form (Species C) is an oil or low-melting solid with moderate lipophilicity (LogP ~ 0.7).[1][2][3] It has poor water solubility.[1][2]

-

Salt Forms: Due to the basic amine (pKa ~10.3), the molecule readily forms stable salts with strong acids. The dihydrochloride salt is the most common commercial form, ensuring high aqueous solubility by protonating both centers.[4]

-

Physiological Solubility: At pH 7.4, the molecule is >99.9% protonated (Monocation).[1][3] This ensures high solubility in plasma but limits passive permeability across the blood-brain barrier (BBB) without specific transport mechanisms.[1][2]

Lipophilicity (LogD)[1][2]

-

LogP (Neutral): Estimated at 0.7 – 1.0 .[1] The thiazole ring and propyl chain contribute lipophilicity.[1]

-

LogD (pH 7.4): Estimated at -1.5 to -2.0 .[1][2] The positive charge on the amine drastically reduces the distribution coefficient into octanol, making the molecule hydrophilic at physiological pH.[4]

Experimental Protocols for Validation

To empirically verify the derived values, the following standard operating procedures (SOPs) are recommended.

Potentiometric Titration (Gold Standard)

This method is suitable for measuring the pKa of the amine (10.[1][2]3) and potentially the thiazole (2.[1][3][7]9) if the concentration is sufficient.[1][2]

-

Preparation: Dissolve 5-10 mg of the hydrochloride salt in 20 mL of degassed water containing 0.15 M KCl (to maintain ionic strength).

-

Titrant: Standardized 0.1 M KOH (carbonate-free).

-

Apparatus: Automated titrator (e.g., Mettler Toledo or Sirius T3) with a glass pH electrode.

-

Execution: Perform a titration from pH 2.0 to pH 12.0 under inert gas (N₂ or Ar) blanket to prevent CO₂ absorption.[1][2]

-

Analysis: Use the Bjerrum difference plot or derivative method to identify inflection points.[1]

UV-Metric Titration (For Thiazole pKa)

Since the thiazole ring is a chromophore, its protonation state affects its UV absorption spectrum.[1][2][3] This is more accurate for the lower pKa (2.9).[1]

-

Preparation: Prepare a 50 µM solution of the compound in a universal buffer system.

-

Scan: Measure UV absorbance (200–400 nm) at pH intervals of 0.5 from pH 1.0 to 6.0.[1][2]

-

Observation: Look for a bathochromic or hypsochromic shift in the thiazole λmax (typically around 230–250 nm) as the pH crosses the pKa.[1]

-

Calculation: Plot absorbance at λmax vs. pH to determine the pKa via sigmoidal regression.

Experimental Workflow Diagram

Caption: Decision tree for experimental pKa determination.

References

-

PubChem. (2025).[1][2][6] 3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride.[1][2][6] National Library of Medicine.[1][2] Available at: [Link][1][2]

-

Brown, K. (1990).[1][2] pKa Values of Nitrogen Heterocycles. Heterocyclic Chemistry Reviews. (Comparative data for thiazole nitrogen basicity).

-

Perrin, D. D. (1965).[1][2] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.[2][4] (Source for fragment pKa methodology).

Sources

- 1. chemscene.com [chemscene.com]

- 2. N-(3-Aminopropyl)-imidazole Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. PubChemLite - 3-(1,3-thiazol-2-yl)propan-1-amine (C6H10N2S) [pubchemlite.lcsb.uni.lu]

- 6. 3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride | C6H12Cl2N2S | CID 13499357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Optimizing Pharmacophores: The Thiazole-Imidazole Bioisosteric Switch in Propylamine Linkers

Executive Summary

In medicinal chemistry, the bioisosteric replacement of an imidazole ring with a thiazole moiety is a high-impact strategy for optimizing pharmacokinetics (PK) without compromising pharmacodynamics (PD). This guide dissects the structural and electronic rationale behind this switch, specifically within the context of propylamine linker systems (common in H2 and H3 receptor antagonists).

While imidazole is a classical bioisostere for the histamine pharmacophore, its high basicity (pKa ~6.95) and tautomeric fluidity often lead to non-specific binding and Cytochrome P450 (CYP) inhibition. The thiazole ring (pKa ~2.5) offers a "frozen" tautomeric state, increased lipophilicity, and reduced heme-iron affinity, often resolving the metabolic liabilities associated with imidazole-based drugs (e.g., Cimetidine vs. Famotidine).

Physicochemical Divergence: The Core Analysis

The decision to swap imidazole for thiazole rests on three fundamental physicochemical pivots: Basicity , Tautomerism , and Lipophilicity .

Basicity and Ionization (pKa)

The most drastic difference lies in the pKa of the ring nitrogen.

-

Imidazole: With a pKa of ~6.95, imidazole exists in equilibrium between its protonated (cationic) and neutral forms at physiological pH (7.4). This impacts membrane permeability (LogD) and binding affinity.

-

Thiazole: The sulfur atom is less electronegative than nitrogen but induces significant aromaticity changes. The thiazole nitrogen is weakly basic (pKa ~2.5). At physiological pH, thiazole remains almost exclusively neutral, significantly enhancing membrane penetration for drugs targeting CNS or intracellular receptors.

Tautomeric Fixation vs. Fluidity

-

Imidazole (Dynamic): Imidazole undergoes rapid 1,3-tautomeric shifts. In a propylamine chain, the attachment point (N-H vs. N:) is ambiguous in solution unless substituted. This "chameleon" nature allows it to adapt to binding pockets but reduces specificity.

-

Thiazole (Fixed): Thiazole lacks this tautomerism. The positions of the Sulfur (1) and Nitrogen (3) are fixed. This locks the vectors of the hydrogen bond acceptor (N) and the hydrophobic patch (S), allowing for precise SAR (Structure-Activity Relationship) mapping.

Data Comparison Table

| Property | Imidazole (1H-imidazole) | Thiazole (1,3-thiazole) | Impact on Drug Design |

| pKa (Conjugate Acid) | ~6.95 | ~2.53 | Thiazole remains neutral at pH 7.4; Imidazole is ~25% ionized. |

| H-Bonding | Donor (NH) & Acceptor (N:) | Acceptor (N:) only | Thiazole loses one donor site; critical if receptor requires NH interaction. |

| LogP (Lipophilicity) | -0.02 (Hydrophilic) | 0.44 (More Lipophilic) | Thiazole increases hydrophobic interactions and BBB permeability. |

| Dipole Moment | 3.61 D | 1.61 D | Thiazole has a lower dipole, reducing non-specific polar interactions. |

| CYP Binding Mode | High Affinity (Type II) | Low/Variable Affinity | Thiazole often reduces CYP inhibition (e.g., Famotidine). |

Structural Implications: The Propylamine Interface

The "propylamine" chain (or equivalent 3-4 atom linker) serves as the distance geometry vector between the aromatic head and the polar tail (e.g., guanidine/amidine).

Geometry and Vector Alignment

When attaching a propylamine chain to the C4 or C5 position:

-

Imidazole: Due to tautomerism, a substituent at C4 is chemically equivalent to C5 in the unsubstituted ring. Once the chain is attached, the tautomeric preference shifts, but the N-H can still flip.

-

Thiazole: Substitution at C4 vs. C5 yields distinct chemical entities with different vectors.

-

C4-Substitution: Orients the chain closer to the Nitrogen lone pair.[1]

-

C5-Substitution: Orients the chain closer to the Sulfur atom.

-

Critical Insight: In H3 antagonists, 5-substituted thiazoles often show superior potency compared to 4-substituted analogs because the vector alignment matches the receptor's aspartic acid residue more precisely than the "floppy" imidazole.

-

Visualizing the SAR Decision Tree

Figure 1: Decision logic for transitioning from imidazole to thiazole pharmacophores to mitigate metabolic risks.

Metabolic Stability & Toxicity (The Heme Interaction)

The most clinically relevant differentiator is the interaction with Cytochrome P450 enzymes.

The "Imidazole-Heme" Problem

Imidazole-containing drugs (e.g., Cimetidine, Ketoconazole) are notorious "Type II" ligands for CYP450.

-

Mechanism: The unhindered nitrogen lone pair (sp2) of the imidazole ring coordinates covalently with the Ferric (Fe3+) ion of the CYP heme group.

-

Consequence: This displaces the water molecule necessary for oxygen activation, effectively shutting down the enzyme. This leads to drug-drug interactions (DDIs).

The Thiazole Solution

Replacing imidazole with thiazole often abolishes this toxicity (as seen in the evolution from Cimetidine to Famotidine).

-

Steric/Electronic Shielding: The thiazole nitrogen is less basic. Furthermore, the adjacent sulfur atom provides steric bulk and electronic modulation that discourages tight binding to the heme iron in the specific geometry required for inhibition.

-

Note on Ritonavir: While Ritonavir uses a thiazole to intentionally inhibit CYP3A4, it requires a specific, highly optimized geometry. In general screening, thiazoles are less likely to be "accidental" pan-CYP inhibitors than imidazoles.

CYP Interaction Pathway Diagram

Figure 2: Mechanistic divergence of Heme-Iron interaction between Imidazole and Thiazole pharmacophores.

Experimental Protocols

To validate the bioisosteric switch, the following self-validating protocols are recommended.

Protocol: Comparative CYP450 Inhibition Assay (Fluorescence-Based)

Objective: Quantify the IC50 shift when replacing imidazole with thiazole.

-

Reagent Prep:

-

Prepare 100 mM phosphate buffer (pH 7.4).

-

Substrate: 7-ethoxy-3-cyanocoumarin (CEC) for CYP2C19 or Dibenzylfluorescein (DBF) for CYP3A4.

-

Enzyme: Recombinant human CYP microsomes (Baculosomes).

-

Test Compounds: Imidazole-analog and Thiazole-analog dissolved in DMSO.

-

-

Incubation:

-

In a 96-well black plate, add 20 µL of test compound (serial dilutions).

-

Add 20 µL of Enzyme/Substrate mix.

-

Control: Ketoconazole (Positive control for inhibition).

-

Incubate at 37°C for 10 minutes.

-

-

Initiation:

-

Add 10 µL of NADPH regeneration system to start the reaction.

-

Read fluorescence (Ex/Em specific to substrate) kinetically for 30 minutes.

-

-

Validation Logic:

-

If the Thiazole analog shows >10-fold higher IC50 (lower inhibition) than the Imidazole analog, the bioisosteric replacement successfully mitigated metabolic toxicity.

-

Protocol: pKa Determination via Potentiometric Titration

Objective: Confirm the ionization state at physiological pH.

-

Setup: Use a SiriusT3 or equivalent autotitrator.

-

Solvent: 0.15 M KCl (aq) to mimic physiological ionic strength.

-

Procedure:

-

Dissolve 5 mg of compound in 10 mL solvent.

-

Titrate with 0.5 M KOH from pH 2.0 to pH 12.0.

-

Perform triple titrations to ensure convergence.

-

-

Analysis:

-

Calculate pKa using the Bjerrum plot method.

-

Expectation: Imidazole derivatives should show inflection ~pH 6.5-7.5. Thiazole derivatives should show no inflection in the physiological range (inflection expected < pH 3).

-

References

-

Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus CYP3A7. Drug Metabolism and Disposition. Available at: [Link]

-

Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis and Biological Properties. Journal of Medicinal Chemistry. Available at: [Link]

-

Tiotidine, a new long-acting histamine H2-receptor antagonist: comparison with cimetidine. Clinical Pharmacology & Therapeutics. Available at: [Link]

-

Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis and Characterization. Molecules. Available at: [Link]

-

Reactivity Patterns of Imidazole, Oxazole, and Thiazole. The Journal of Physical Chemistry A. Available at: [Link]

Sources

Stability of 3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride under standard storage conditions

The stability of 3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride (CAS: 63779-34-0) is governed by the interplay between its heterocyclic aromatic core, the flexibility of its alkyl linker, and the thermodynamics of its salt lattice.

This technical guide synthesizes structural analysis with standard pharmaceutical stability protocols (ICH Q1A) to provide a definitive reference for handling, storage, and quality control.

Executive Summary

-

Compound Identity: 3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride[1]

-

CAS Number: 63779-34-0[1]

-

Molecular Formula: C₆H₁₂Cl₂N₂S[1]

-

Stability Tier: Tier 2 (Hygroscopic & Acid-Sensitive) . While the thiazole ring exhibits high aromatic stability, the dihydrochloride salt form renders the material hygroscopic. It is chemically stable under ambient temperature but requires protection from moisture and strong oxidizers.

-

Critical Storage Requirement: Desiccated, Inert Atmosphere (N₂/Ar), 2–8°C recommended for long-term retention; Ambient (25°C) acceptable for short-term use if dry.

Structural Stability Analysis

The molecule consists of three distinct functional domains, each contributing differently to the overall stability profile.

| Domain | Structural Feature | Stability Implication |

| Core | 1,3-Thiazole Ring | High Stability. The aromatic nature of the thiazole ring (6π electrons) resists hydrolysis and thermal decomposition. However, the sulfur atom is a potential site for S-oxidation under strong oxidative stress [1]. |

| Linker | Propyl Chain | Moderate Stability. The saturated alkyl chain is chemically inert but introduces rotational degrees of freedom that can lower the melting point compared to rigid analogs, potentially increasing susceptibility to moisture-induced phase changes. |

| Terminus | Primary Amine (2HCl Salt) | Hygroscopic Risk. The primary amine is protonated ( |

Degradation Pathways & Mechanisms

The two primary vectors for degradation are Moisture-Induced Instability and Oxidative Stress .

3.1 Theoretical Degradation Pathway (DOT Visualization)

The following diagram illustrates the potential breakdown mechanisms under stress conditions.

Figure 1: Primary degradation pathways. Note that physical degradation (moisture uptake) is the most immediate risk, preceding chemical breakdown.

3.2 Chemical Compatibility Matrix

-

Incompatible with: Strong oxidizing agents (e.g., peroxides, permanganates), Strong bases (liberates the free amine, which is volatile and oxidizable), Reducing sugars (Maillard reaction risk if formulated).

-

Compatible with: Polar protic solvents (Methanol, Water - for immediate use), Non-polar aprotic solvents (limited solubility).

Standard Storage Protocols

To ensure analytical integrity, adhere to the following storage hierarchy.

Protocol A: Long-Term Storage (> 3 Months)

-

Temperature: 2°C to 8°C (Refrigerated).

-

Atmosphere: Blanket with Argon or Nitrogen gas before sealing.

-

Container: Amber glass vial with a Teflon-lined screw cap. Parafilm seal is mandatory.

-

Desiccant: Secondary containment with active silica gel or molecular sieves.

Protocol B: Working Benchtop Storage (< 1 Week)

-

Temperature: Ambient (20°C – 25°C).

-

Humidity: < 60% Relative Humidity (RH).

-

Precaution: Allow the refrigerated vial to equilibrate to room temperature before opening to prevent condensation on the hygroscopic solid.

Stability Assessment Methodology (Self-Validating Protocol)

As a researcher, you should not assume stability; you should verify it. Use this Stress Testing Workflow to validate the integrity of your specific lot.

5.1 HPLC Analytical Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Thiazole absorption) and 210 nm (Amine/End-chain).

5.2 Forced Degradation Workflow

Figure 2: Forced degradation workflow for validating compound stability.

5.3 Interpretation of Results

-

Pass Criteria: >99.0% purity retention under Thermal and Acid stress.

-

Fail Criteria: Appearance of new peaks >0.5% area under Oxidative stress (indicates S-oxidation) or Base stress (indicates instability of the free base).

-

Physical Check: If the solid turns into a gum or oil, it has absorbed moisture. Do not use for quantitative stoichiometric reactions. Recrystallize from Ethanol/Ether if necessary.

References

-

PubChem. (2025).[1][2] 3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride | C6H12Cl2N2S.[1] National Library of Medicine. Available at: [Link]

- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Thiazole ring stability).

Sources

Methodological & Application

Synthesis protocols for 3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride

Application Note: Synthesis and Validation Protocol for 3-(1,3-Thiazol-2-yl)propan-1-amine Dihydrochloride

Mechanistic Rationale & Strategic Overview

The target molecule, 3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride, is a highly versatile aliphatic-heteroaromatic building block frequently utilized in the development of kinase inhibitors and monoamine receptor antagonists[1].

While the thiazole core can be constructed de novo via the classical Hantzsch thiazole synthesis using thioamides and alpha-haloketones[2], a more convergent, scalable, and atom-economical approach leverages the innate C-H acidity of existing alkylthiazoles. The methyl protons of 2-methylthiazole are highly acidic (pKa ~29) due to the inductive and resonance stabilization provided by the adjacent imine-like nitrogen of the heteroaromatic ring[3].

By treating 2-methylthiazole with a strong base (n-Butyllithium) at cryogenic temperatures, we quantitatively generate the 2-(lithiomethyl)thiazole carbanion[4]. This intermediate undergoes a rapid

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 10 mmol scale synthesis. A slight excess of 2-methylthiazole is utilized to ensure the complete consumption of the more expensive electrophile. Unreacted 2-methylthiazole is highly volatile and easily removed during concentration, simplifying downstream purification.

| Reagent | MW ( g/mol ) | Eq. | mmol | Mass / Volume | Function |

| N-Boc-2-bromoethylamine | 224.09 | 1.00 | 10.0 | 2.24 g | Electrophile |

| 2-Methylthiazole | 99.15 | 1.05 | 10.5 | 1.04 g (0.95 mL) | Nucleophile Precursor |

| n-Butyllithium (1.6M in hexanes) | 64.06 | 1.10 | 11.0 | 6.88 mL | Strong Base |

| Anhydrous THF | 72.11 | - | - | 30.0 mL | Reaction Solvent |

| 4M HCl in Dioxane | 36.46 | 10.0 | 100.0 | 25.0 mL | Deprotection Agent |

Synthetic Workflow Visualization

Fig 1: Three-stage synthetic workflow for 3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride.

Step-by-Step Experimental Protocol

Phase 1: Lithiation and Electrophilic Substitution

-

Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add 30 mL of anhydrous THF and 1.04 g (10.5 mmol) of 2-methylthiazole.

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 10 minutes.

-

Deprotonation: Add 6.88 mL of n-BuLi (1.6M in hexanes) dropwise via syringe over 15 minutes. Causality: Slow addition prevents localized exothermic spikes that could lead to ring-opening or nucleophilic addition to the C=N bond[3]. The solution will turn deep orange/red, indicating carbanion formation. Stir for 30 minutes at -78 °C.

-

Self-Validation Checkpoint 1 (Lithiation Efficiency): Withdraw a 50 µL aliquot and quench in 0.5 mL of

/Diethyl Ether. GC-MS analysis of the organic layer must show a mass shift from m/z 99 to m/z 100, confirming >95% deuterium incorporation.

-

-

Alkylation: Dissolve 2.24 g (10.0 mmol) of N-Boc-2-bromoethylamine in 5 mL of anhydrous THF. Add this solution dropwise to the lithiated intermediate at -78 °C.

-

C-C Bond Formation: Remove the cooling bath and allow the reaction to slowly warm to room temperature, stirring for 12 hours. Causality: The 2-picolyl-type anion is relatively stable; allowing it to warm ensures the